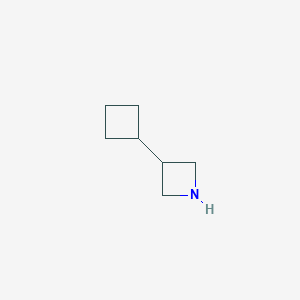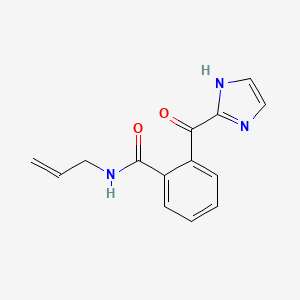
tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate is a chemical compound that is often used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-5-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization.
Analyse Des Réactions Chimiques
tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the tert-butoxycarbonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Deprotection: The tert-butoxycarbonyl group can be removed using acids like phosphoric acid.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in pharmaceutical synthesis, it may act as a protecting group that can be selectively removed under mild conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate include:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the pyridine ring.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of different organic molecules.
tert-Butyl 3-bromopropylcarbamate: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the stability of the tert-butoxycarbonyl group with the reactivity of the pyridine ring, making it a versatile intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C16H20ClN3O4 |
|---|---|
Poids moléculaire |
353.80 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-5-cyanopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H20ClN3O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-7-11(17)10(8-18)9-19-12/h7,9H,1-6H3 |
Clé InChI |
LMHROXBPSSCZGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=NC=C(C(=C1)Cl)C#N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)






![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


